2-phenoxy-N-phenylbutanamide
Overview
Description
2-Phenoxy-N-phenylbutanamide is an organic compound with the molecular formula C16H17NO2. It is characterized by a phenoxy group attached to a butanamide backbone, with a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-phenylbutanamide typically involves the reaction of phenoxyacetic acid with aniline under specific conditions. One common method includes the use of coupling agents such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine and a solvent such as dichloromethane (DCM) . The reaction proceeds through the formation of an intermediate phenoxy acid, which then couples with aniline to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-phenoxy-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals, which can further react to form quinones or other oxidized products.
Reduction: The amide group can be reduced to form corresponding amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-phenoxy-N-phenylacetamide: Similar structure but with a shorter carbon chain.
2-phenoxy-N-phenylpropionamide: Similar structure but with a different carbon chain length.
2-phenoxy-N-phenylbutyramide: Similar structure but with variations in the amide group.
Uniqueness: 2-phenoxy-N-phenylbutanamide is unique due to its specific combination of phenoxy and phenyl groups attached to a butanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenoxy-N-phenylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-15(19-14-11-7-4-8-12-14)16(18)17-13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMZERQQLIHFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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